Rifaximin - 80621-81-4

Rifaximin

Catalog Number: EVT-280684
CAS Number: 80621-81-4
Molecular Formula: C43H51N3O11
Molecular Weight: 785.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rifaximin is a semi-synthetic, non-absorbable antibiotic belonging to the rifamycin class of antibiotics. [] It is derived from rifamycin SV, a naturally occurring antibiotic produced by the bacterium Amycolatopsis mediterranei. [] Rifaximin is classified as a broad-spectrum antibiotic, exhibiting activity against a wide range of gram-positive, gram-negative, aerobic, and anaerobic bacteria. [] In scientific research, rifaximin has been studied for its role in modulating gut microbiota, reducing bacterial translocation, and influencing the gut-liver-brain axis. [, , ]

Future Directions
  • Delineating Mechanisms: Further investigation is needed to fully elucidate the mechanisms by which rifaximin impacts gut microbiota, bacterial translocation, and the gut-liver-brain axis. [, ] Research could delve into specific bacterial species affected, identify key metabolites influenced, and explore the downstream effects on host physiology.

  • Expanding Therapeutic Applications: Ongoing research aims to expand the therapeutic applications of rifaximin beyond its current indications. [] Studies exploring its potential in conditions such as inflammatory bowel disease, irritable bowel syndrome, and non-alcoholic fatty liver disease hold promise for future therapeutic interventions. [, , ]

  • Personalized Medicine Approaches: Future research could investigate the potential for personalized medicine approaches with rifaximin, tailoring treatment based on individual gut microbiota profiles and disease characteristics. [] This could enhance treatment efficacy and minimize potential for adverse effects.

  • Long-Term Safety and Resistance: Continued monitoring of long-term safety and potential for bacterial resistance development with prolonged rifaximin use is crucial. [, ] Research on novel rifamycin analogs or combination therapies may be necessary to mitigate potential resistance issues.

Rifampicin

  • Compound Description: Rifampicin is a broad-spectrum antibiotic that inhibits bacterial DNA-dependent RNA polymerase. It is mainly used in the treatment of tuberculosis and staphylococcal infections. []
  • Relevance: Rifampicin is structurally related to rifaximin. Rifaximin is a derivative of rifamycin, and concerns about rifaximin inducing rifampicin resistance have been raised due to their close structural relationship. []

Lactulose

  • Compound Description: Lactulose is a synthetic sugar that is not absorbed in the digestive system. It is used to treat constipation and hepatic encephalopathy. Lactulose works by drawing water into the gut, which softens stools and promotes bowel movements. In the context of hepatic encephalopathy, lactulose is metabolized by gut bacteria into lactic acid and acetic acid, acidifying the gut and reducing ammonia absorption. [, , , , , , , , , ]
  • Relevance: Lactulose is often used as a standard treatment alongside rifaximin in managing hepatic encephalopathy. Many studies compare the efficacy and safety of rifaximin to lactulose, with some suggesting that a combination of both drugs may be more effective than lactulose alone. [, , , , , , , , ]

Mesalazine

  • Compound Description: Mesalazine, also known as mesalamine or 5-aminosalicylic acid, is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease. Its mechanism of action is not fully understood, but it is believed to work by blocking the production of prostaglandins, substances in the body that cause inflammation. []
  • Relevance: In one study, mesalazine was compared with rifaximin in preventing recurrent acute diverticulitis. Rifaximin proved to be more effective in this particular study. []

Berberine

  • Compound Description: Berberine is a natural alkaloid found in various plants and has been used in traditional medicine for centuries. It exhibits antibacterial, anti-inflammatory, and anti-diarrheal properties. []
  • Relevance: One study directly compared berberine and rifaximin in a rat model of irritable bowel syndrome. Both drugs relieved visceral hypersensitivity, but they differed in their effects on gut microbiota composition and short-chain fatty acid production. []

Deoxycholic Acid (DCA)

  • Compound Description: DCA is a secondary bile acid produced by bacteria in the gut. It plays a role in fat digestion and absorption but has also been linked to liver inflammation and fibrosis. []
  • Relevance: Research indicates that rifaximin treatment can reduce DCA levels in the gut, which may contribute to its beneficial effects in non-alcoholic steatohepatitis. This reduction is likely due to rifaximin's modulation of the gut microbiome. []

Short-Chain Fatty Acids (SCFAs), particularly Acetate and Propionate

  • Compound Description: SCFAs are produced by the fermentation of dietary fiber by gut bacteria. Acetate and propionate, in particular, have been shown to play roles in regulating intestinal health, inflammation, and potentially influencing the gut-brain axis. []
  • Relevance: Research directly comparing berberine and rifaximin in a rat model indicated that berberine, but not rifaximin, significantly increased fecal acetate and propionate levels. This difference in SCFA modulation might contribute to the contrasting effects of these drugs on the gut-brain axis. []
Source and Classification

Rifaximin is derived from rifamycin B, which is produced by the bacterium Amycolatopsis rifamycinica. The compound belongs to the class of antibiotics known as rifamycins, which inhibit bacterial ribonucleic acid synthesis. Rifaximin is classified as a broad-spectrum antibiotic and is particularly noted for its activity against Gram-positive and some Gram-negative bacteria.

Synthesis Analysis

The synthesis of rifaximin involves several key steps and parameters that are crucial for obtaining a high-purity product. The most common method includes the following stages:

  1. Starting Materials: The synthesis typically begins with rifamycin O and 2-amino-4-methylpyridine.
  2. Reaction Conditions:
    • Solvent System: A mixture of water, ethyl alcohol, and acetone is used in specific volumetric ratios (e.g., 6:3:2 or 3:3:1).
    • Temperature: The reaction is conducted at temperatures ranging from 15°C to 40°C.
    • pH Level: The pH is maintained between 7.0 and 9.5 to optimize the reaction conditions.
    • Time: The reaction duration can vary from 20 to 36 hours, with optimal results often achieved around 24 hours.
  3. Precipitation and Purification:
    • After the reaction, the solid rifaximin is precipitated by cooling the solution (typically to temperatures between 0°C and 15°C).
    • The precipitate is filtered, washed with a mixture of ethyl alcohol and water, and then dried to yield purified rifaximin .

This method not only produces rifaximin with fewer impurities but also enhances its stability in various conditions.

Molecular Structure Analysis

Rifaximin has a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity. Its molecular formula is C_43H_54N_4O_11S, with a molecular weight of approximately 785.96 g/mol.

Structural Features:

  • Core Structure: The core structure consists of a naphthalenic ring system that is typical of rifamycins.
  • Functional Groups: Rifaximin features various functional groups including hydroxyl (-OH), amine (-NH), and methoxy (-OCH₃) groups which play significant roles in its interaction with bacterial ribonucleic acid polymerase.

Crystallography

Rifaximin exhibits polymorphism, meaning it can exist in multiple crystalline forms. The pseudo-crystalline form obtained through modern synthesis methods shows enhanced stability compared to earlier forms .

Chemical Reactions Analysis

Rifaximin's primary mechanism of action involves inhibiting bacterial ribonucleic acid synthesis through binding to the beta subunit of bacterial RNA polymerase. This inhibition prevents the transcription process necessary for bacterial growth and replication.

Key Reactions:

  • Inhibition Mechanism: Rifaximin binds to the RNA polymerase enzyme, effectively blocking the transcription of DNA into messenger RNA.
  • Resistance Development: Although some bacterial strains have developed resistance mechanisms against rifaximin, these occurrences are relatively rare compared to other antibiotics.
Mechanism of Action

The mechanism by which rifaximin exerts its antibacterial effects is well-documented:

  1. Binding to RNA Polymerase: Rifaximin specifically binds to the beta subunit of bacterial RNA polymerase.
  2. Inhibition of Transcription: This binding inhibits the transcription process, leading to decreased protein synthesis essential for bacterial survival.
  3. Minimal Systemic Absorption: Due to its low absorption in the gastrointestinal tract, rifaximin acts primarily locally, reducing systemic side effects while maintaining efficacy against enteric pathogens .
Physical and Chemical Properties Analysis

Rifaximin possesses distinct physical and chemical properties that influence its application in medicine:

  • Physical State: Rifaximin appears as a reddish-brown powder.
  • Solubility: It is relatively insoluble in water but soluble in organic solvents like methanol and dimethyl sulfoxide.
  • Stability: The pseudo-crystalline form demonstrates stability across various humidity levels (0.5% to 7% water content) without transitioning into different polymorphic forms .

Additional Properties:

  • Melting Point: Approximately 200°C.
  • pH Stability: Maintains stability at neutral to slightly basic pH levels.
Applications

Rifaximin has several important applications in clinical settings:

  1. Gastrointestinal Disorders:
    • Effective treatment for traveler's diarrhea caused by Escherichia coli.
    • Management of hepatic encephalopathy by reducing ammonia-producing bacteria in the gut.
    • Treatment of irritable bowel syndrome with diarrhea.
  2. Antibacterial Prophylaxis:
    • Potential use as prophylaxis in colorectal surgery to prevent infections .
  3. Research Applications:
    • Investigated for potential use in treating other gastrointestinal diseases such as diverticulitis.

Properties

CAS Number

80621-81-4

Product Name

Rifaximin

IUPAC Name

[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

Molecular Formula

C43H51N3O11

Molecular Weight

785.9 g/mol

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1

InChI Key

NZCRJKRKKOLAOJ-LXVXMSHWSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Solubility

7.38e-03 g/L

Synonyms

BRN 3584528; L105; L-105; Fatroximin; L 105SV; Normix; Rifacol; Rifamycin L 105; Rifaxidin; Rifaximin; Rifaxin; Ritacol; Rifaximin; trade names: RCIFAX, Rifagut, Xifaxan, Zaxine

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Isomeric SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.